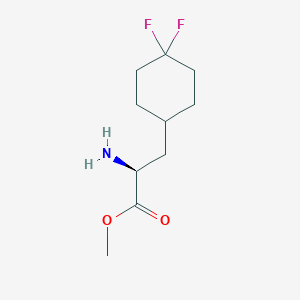
Methyl (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a cyclohexyl ring substituted with two fluorine atoms, which imparts distinct reactivity and stability characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate typically involves the introduction of the difluorocyclohexyl group onto an amino acid derivative. One common method includes the reaction of a suitable amino acid ester with a difluorocyclohexyl halide under basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction control ensures the consistent production of the compound.
化学反応の分析
Types of Reactions
Methyl (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oximes, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Methyl (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate finds applications in several scientific domains:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism by which Methyl (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate exerts its effects involves interactions with specific molecular targets. The difluorocyclohexyl group can enhance binding affinity to certain enzymes or receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity.
類似化合物との比較
Similar Compounds
- Methyl (S)-2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride
- N-(4,4-difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)-6-morpholinopyrimidin-4-amine
Uniqueness
Methyl (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate is unique due to its specific substitution pattern on the cyclohexyl ring, which imparts distinct chemical and biological properties. The presence of the difluorocyclohexyl group enhances its stability and reactivity compared to similar compounds, making it a valuable molecule for various applications.
特性
分子式 |
C10H17F2NO2 |
|---|---|
分子量 |
221.24 g/mol |
IUPAC名 |
methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate |
InChI |
InChI=1S/C10H17F2NO2/c1-15-9(14)8(13)6-7-2-4-10(11,12)5-3-7/h7-8H,2-6,13H2,1H3/t8-/m0/s1 |
InChIキー |
XEVWWKZHDROVTG-QMMMGPOBSA-N |
異性体SMILES |
COC(=O)[C@H](CC1CCC(CC1)(F)F)N |
正規SMILES |
COC(=O)C(CC1CCC(CC1)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


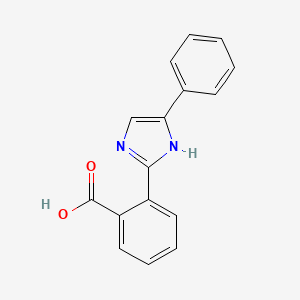
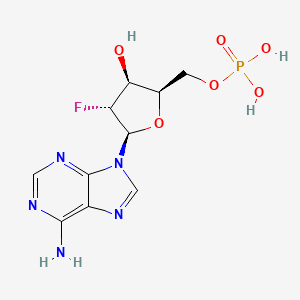
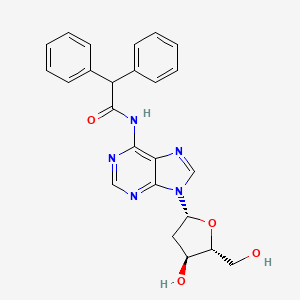

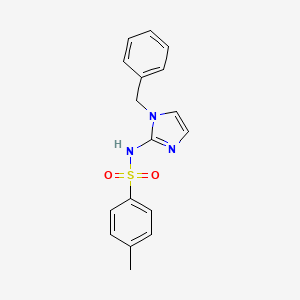



![3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine](/img/structure/B12942226.png)
![1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium](/img/structure/B12942232.png)
![Methyl (S)-8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12942238.png)
![2-Bromo-4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12942240.png)

![7-Hydrazinyl-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one](/img/structure/B12942243.png)
